Isomer Relative Thermodynamic Stability: BrOO vs. OBrO
BrOO is the thermodynamically favored isomer of BrO₂. High-level CCSD(T)/AREP/TZ(2df) calculations predict BrOO lies 12.5 kcal·mol⁻¹ below the symmetric OBrO structure [1]. This is corroborated by the ATcT compiled standard enthalpies of formation: ΔfH°(298.15 K) for BrOO is 107.7 ± 3.8 kJ·mol⁻¹ versus 156.0 ± 2.1 kJ·mol⁻¹ for OBrO, yielding an experimental isomer gap of 48.3 kJ·mol⁻¹ (11.5 kcal·mol⁻¹) [2][3]. DFT methods (BHLYP) predict an even larger gap of 17–18 kcal·mol⁻¹ [4]. By contrast, the ClOO/OClO isomer pair shows a smaller gap of ~4 kcal·mol⁻¹ experimentally, underscoring that the BrOO/OBrO energy separation is uniquely large among halogen dioxides.
BrOO lies 12.5 kcal·mol⁻¹ below OBrO (CCSD(T)); ΔfH° gap = 48.3 kJ·mol⁻¹
Supports isomer selection for thermochemical modeling
BrOO/OBrO gap ~3× larger than ClOO/OClO gap
| Evidence Dimension | Relative isomer stability (energy below symmetric OBrO structure) |
|---|---|
| Target Compound Data | BrOO: ΔfH°(298.15 K) = 107.7 ± 3.8 kJ·mol⁻¹; CCSD(T) predicts 12.5 kcal·mol⁻¹ below OBrO |
| Comparator Or Baseline | OBrO: ΔfH°(298.15 K) = 156.0 ± 2.1 kJ·mol⁻¹; ClOO: ~4 kcal·mol⁻¹ below OClO |
| Quantified Difference | BrOO–OBrO gap: 48.3 kJ·mol⁻¹ (11.5 kcal·mol⁻¹) via ATcT; 12.5 kcal·mol⁻¹ via CCSD(T); 17–18 kcal·mol⁻¹ via BHLYP DFT. BrOO/OBrO gap is ~3× larger than ClOO/OClO gap. |
| Conditions | Gas-phase, ab initio CCSD(T)/AREP/TZ(2df) at UMP2 geometries; ATcT thermochemical network compilation; BHLYP/DZP++ DFT calculations |
Why This Matters
Users investigating bromine-catalyzed ozone depletion must explicitly select BrOO rather than OBrO because the two isomers populate different reaction channels, with BrOO dissociating directly to Br + O₂ and OBrO requiring higher-energy pathways.
- [1] L. F. Pacios, P. C. Gómez, J. Phys. Chem. A 101, 1767–1773 (1997). CCSD(T)/AREP gap between BrOO and OBrO = 12.5 kcal·mol⁻¹. View Source
- [2] ATcT v1.220, Bromodioxy (BrOO), ΔfH°(298.15 K) = 107.7 ± 3.8 kJ·mol⁻¹. View Source
- [3] ATcT v1.220, Bromine dioxide (OBrO), ΔfH°(298.15 K) = 156.0 ± 2.1 kJ·mol⁻¹. View Source
- [4] Y. Xie, H. F. Schaefer III, N. C. Handy, W. H. Miller, Mol. Phys. 98, 879–890 (2000). BrOO is 17–18 kcal·mol⁻¹ below OBrO at BHLYP level. View Source
